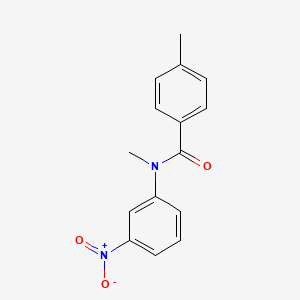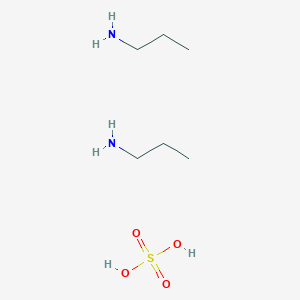
n-Propyl-ammonium sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-Propyl-ammonium sulfate: is an organic compound that belongs to the class of ammonium salts. It is composed of n-propylamine and sulfuric acid. This compound is known for its various applications in different fields, including chemistry, biology, and industry. Its unique properties make it a valuable compound for scientific research and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: n-Propyl-ammonium sulfate can be synthesized through the reaction of n-propylamine with sulfuric acid. The reaction is typically carried out in an aqueous medium, where n-propylamine is slowly added to a solution of sulfuric acid under controlled temperature conditions. The reaction can be represented as follows:
C3H7NH2+H2SO4→(C3H7NH3)2SO4
Industrial Production Methods: In industrial settings, this compound is produced by treating ammonia with sulfuric acid. The process involves introducing a mixture of ammonia gas and water vapor into a reactor containing a saturated solution of ammonium sulfate and a small percentage of free sulfuric acid at a controlled temperature. The reaction is exothermic, and the heat generated helps maintain the temperature of the reactor .
Analyse Des Réactions Chimiques
Types of Reactions: n-Propyl-ammonium sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It can undergo substitution reactions where the ammonium group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various halogenating agents can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of n-propylamine oxides.
Reduction: Formation of n-propylamine.
Substitution: Formation of substituted ammonium salts.
Applications De Recherche Scientifique
Chemistry: n-Propyl-ammonium sulfate is used as a reagent in organic synthesis and as a catalyst in various chemical reactions. Its unique properties make it suitable for use in the preparation of other organic compounds.
Biology: In biological research, this compound is used in the purification of proteins and enzymes. It helps in the precipitation of proteins, making it easier to isolate and study them.
Medicine: This compound is used in the formulation of certain pharmaceuticals. Its ability to interact with biological molecules makes it valuable in drug development and delivery systems.
Industry: this compound is used in the production of fertilizers, where it provides essential nutrients like nitrogen and sulfur to plants. It is also used in the textile industry for dyeing and finishing processes .
Mécanisme D'action
The mechanism of action of n-propyl-ammonium sulfate involves its interaction with various molecular targets. In biological systems, it can interact with proteins and enzymes, altering their structure and function. The compound can also affect cellular pathways by modulating the activity of specific enzymes and receptors. Its ability to form ionic bonds with other molecules makes it effective in various biochemical processes .
Comparaison Avec Des Composés Similaires
- Ethylammonium sulfate
- Butylammonium sulfate
- Methylammonium sulfate
Comparison: n-Propyl-ammonium sulfate is unique due to its specific alkyl chain length, which influences its solubility, reactivity, and interaction with other molecules. Compared to ethylammonium sulfate and butylammonium sulfate, this compound has intermediate properties, making it versatile for various applications. Its solubility in water and ability to form stable ionic bonds make it particularly useful in both laboratory and industrial settings .
Propriétés
Numéro CAS |
73200-60-9 |
|---|---|
Formule moléculaire |
C6H20N2O4S |
Poids moléculaire |
216.30 g/mol |
Nom IUPAC |
propan-1-amine;sulfuric acid |
InChI |
InChI=1S/2C3H9N.H2O4S/c2*1-2-3-4;1-5(2,3)4/h2*2-4H2,1H3;(H2,1,2,3,4) |
Clé InChI |
UDDFKHHCYJZBDJ-UHFFFAOYSA-N |
SMILES canonique |
CCCN.CCCN.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



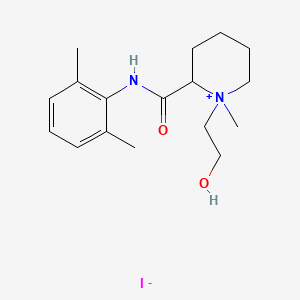

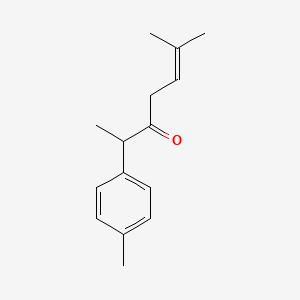



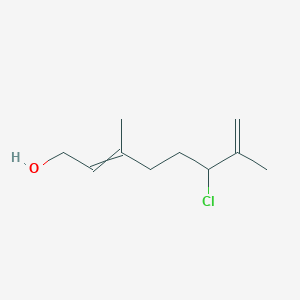

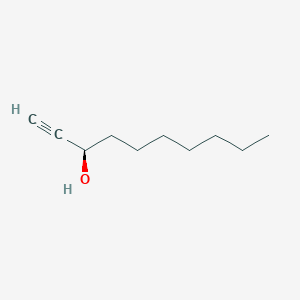
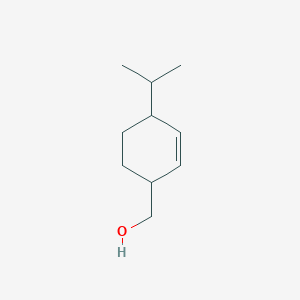

![Benz[a]anthracen-12-ol, 7,12-dihydro-12-methyl-7-methylene-](/img/structure/B14452196.png)
